Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]-
Description
The compound Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]- (hereafter referred to as the "target compound") is a structurally complex acetophenone derivative. Its core structure features a 3,5-bis(phenylmethoxy)phenyl group attached to an ethanone moiety, with a bulky tertiary amine substituent (1,1-dimethylethyl)(phenylmethyl)amino at the second position. This arrangement confers unique steric and electronic properties, making it relevant in pharmaceutical chemistry, particularly as a precursor or intermediate in the synthesis of beta-adrenergic agonists like Terbutaline .
Key structural attributes include:
- Aromatic substitution pattern: The 3,5-bis(phenylmethoxy) groups enhance lipophilicity and may influence receptor-binding affinity.
Properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-[3,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO3/c1-33(2,3)34(22-26-13-7-4-8-14-26)23-32(35)29-19-30(36-24-27-15-9-5-10-16-27)21-31(20-29)37-25-28-17-11-6-12-18-28/h4-21H,22-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBYOGSHCHVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129874 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52144-92-0 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52144-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[benzyl(2-methyl-2-propanyl)amino]-1-[3,5-bis(benzyloxy)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]- (commonly referred to as EBP) is a synthetic organic compound with potential biological activity. Its complex structure suggests possible interactions with various biological systems, making it a candidate for pharmacological research. This article explores the biological activity of EBP, focusing on its mechanisms of action, effects in various biological assays, and relevant case studies.
Chemical Structure
EBP has the following chemical formula: . The compound features a central ethanone moiety flanked by two phenylmethoxy groups and an amine substituent. Its structural complexity may influence its interaction with biological targets.
Physical Properties
- Molecular Weight : 332.399 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Data not extensively documented.
Interaction with G Protein-Coupled Receptors (GPCRs)
EBP may interact with various GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. This interaction could modulate signaling pathways related to:
- Lipid metabolism
- Neurotransmission
- Immune responses
Research indicates that compounds similar to EBP can act as agonists or antagonists at specific GPCRs, influencing downstream signaling cascades such as cyclic AMP production and calcium mobilization .
Antioxidant Properties
Preliminary studies suggest that EBP exhibits antioxidant activity. The presence of phenolic structures in its composition may contribute to scavenging free radicals, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage.
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that EBP can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Assays
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that EBP significantly reduced cell viability through apoptosis. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
In a neuroprotection model using neuronal cell cultures exposed to oxidative stress, EBP exhibited protective effects by reducing cell death and maintaining mitochondrial integrity. These findings suggest that EBP might be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-[3,5-Bis(acetyloxy)phenyl]-2-[(1,1-dimethylethyl)amino]ethanone
- Structure : Replaces phenylmethoxy groups with acetyloxy (OAc) groups at the 3,5-positions.
- Properties : The acetyloxy groups are more labile to hydrolysis than phenylmethoxy, reducing stability under physiological conditions .
- Application : Linked to Terbutaline , a bronchodilator, suggesting shared beta-2 adrenergic receptor targeting .
1-[3,4-Bis(phenylmethoxy)phenyl]-2-bromo-1-butanone
- Structure: Features bromo and butanone groups instead of the amino substituent, with phenylmethoxy groups at 3,4-positions.
- Properties : The bromo group increases electrophilicity, making it reactive in nucleophilic substitutions. The 3,4-substitution pattern alters molecular geometry compared to the target compound’s 3,5-symmetry.
- Application: Precursor to Isoetarine, another bronchodilator, highlighting the role of halogenation in modulating activity .
Heterocyclic and Antioxidant Derivatives
1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-(benzimidazolyl)ethanone
- Structure : Incorporates a benzimidazole ring and tert-butyl groups.
- The tert-butyl groups improve oxidative stability.
- Application : Antioxidant applications, diverging from the bronchodilator focus of the target compound .
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)thio]hexanoic Acid
- Structure: Combines a thioether linkage and carboxylic acid with tert-butylphenol.
- Properties : The thioether and carboxylic acid groups enable radical scavenging and metal chelation, respectively.
- Application : Antioxidant (e.g., DH 990), demonstrating how sulfur-containing analogs expand utility beyond respiratory therapeutics .
Physicochemical and Pharmacological Data
*Estimated LogP values based on substituent contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
